3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine: is a chemical compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are characterized by their unique three-dimensional structure, which imparts distinct physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through the homolytic aromatic alkylation of benzene derivatives.
Introduction of the amine group: The bicyclo[1.1.1]pentane core is then functionalized to introduce the amine group, often through strain-release amination techniques.
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free catalysts and environmentally benign solvents is also a focus to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the phenyl ring.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry:
Bioisosteres: The compound is used as a bioisostere in medicinal chemistry to replace aromatic rings and improve drug properties.
Biology:
Peptide Labeling: It is used in peptide labeling and bioconjugation studies due to its unique structure.
Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly in oncology.
Industry:
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The chloro and methyl groups on the phenyl ring can enhance binding affinity and selectivity .
Comparison with Similar Compounds
- 3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine
- 3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine
- 1-Azabicyclo[1.1.0]butane
Uniqueness:
Properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c1-8-9(3-2-4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQDKHYBOYABAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C23CC(C2)(C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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